Phosphoric acid, diethyl 1-((phenylmethyl)thio)ethenyl ester
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Overview
Description
Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate: is an organophosphorus compound characterized by the presence of a phosphate group, an ethenyl group, and a phenylmethylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate typically involves the reaction of diethyl phosphite with a suitable phenylmethylsulfanyl-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The phenylmethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation .
Medicine: The compound’s potential therapeutic applications are explored in the context of drug development. Its unique chemical structure allows for the design of novel pharmaceuticals targeting specific biological pathways .
Industry: In industrial applications, diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the target enzyme and the nature of the interaction .
Comparison with Similar Compounds
- Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate
- Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphonate
- Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphinate
Comparison: Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties.
Properties
CAS No. |
2595-51-9 |
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Molecular Formula |
C13H19O4PS |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
1-benzylsulfanylethenyl diethyl phosphate |
InChI |
InChI=1S/C13H19O4PS/c1-4-15-18(14,16-5-2)17-12(3)19-11-13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3 |
InChI Key |
APAPIGZYKSCALO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C)SCC1=CC=CC=C1 |
Origin of Product |
United States |
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